molecular formula C7H17Cl2FN2 B2558743 1-(2-Fluoropropyl)piperazine;dihydrochloride CAS No. 2411275-30-2

1-(2-Fluoropropyl)piperazine;dihydrochloride

Cat. No. B2558743
CAS RN: 2411275-30-2
M. Wt: 219.13
InChI Key: CVECILHIRQWXEZ-UHFFFAOYSA-N
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Description

1-(2-Fluoropropyl)piperazine;dihydrochloride, also known as FPP or 2-FPP, is a synthetic compound. It is a piperazine derivative .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-(2-Fluoropropyl)piperazine;dihydrochloride is C7H17Cl2FN2. It has an average mass of 219.128 Da and a monoisotopic mass of 218.075287 Da .


Chemical Reactions Analysis

Piperazine derivatives, including 1-(2-Fluoropropyl)piperazine;dihydrochloride, have been synthesized using various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Piperazines, including 1-(2-Fluoropropyl)piperazine, play a crucial role in drug development. Here’s why:

Antidepressant Potential

Piperazines may influence serotonin receptors, making them relevant in antidepressant research. Their impact on mood regulation is an area of interest.

Mechanism of Action

Target of Action

The primary target of 1-(2-Fluoropropyl)piperazine;dihydrochloride is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

1-(2-Fluoropropyl)piperazine;dihydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The biochemical pathways affected by 1-(2-Fluoropropyl)piperazine;dihydrochloride are primarily those involving GABAergic neurotransmission . By acting as a GABA receptor agonist, 1-(2-Fluoropropyl)piperazine;dihydrochloride enhances the effect of GABA, leading to increased inhibitory effects on the central nervous system.

Pharmacokinetics

It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of 1-(2-Fluoropropyl)piperazine;dihydrochloride’s action primarily involve the induction of flaccid paralysis in worms, due to its action as a GABA receptor agonist . This allows the host body to easily remove or expel the invading organism.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

properties

IUPAC Name

1-(2-fluoropropyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2.2ClH/c1-7(8)6-10-4-2-9-3-5-10;;/h7,9H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNNGOXXEOBJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCNCC1)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoropropyl)piperazine dihydrochloride

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